![molecular formula C9H9FN2O5S B3372623 5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid CAS No. 926191-42-6](/img/structure/B3372623.png)
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid
Descripción general
Descripción
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid is a chemical compound with the CAS Number: 926191-42-6 . It has a molecular weight of 276.25 . The IUPAC name for this compound is 5-{[(2-amino-2-oxoethyl)amino]sulfonyl}-2-fluorobenzoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid is 1S/C9H9FN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 276.24 . The IUPAC name for this compound is 5-{[(2-amino-2-oxoethyl)amino]sulfonyl}-2-fluorobenzoic acid .Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicology
Research on polyfluoroalkyl chemicals, which include compounds like "5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid", highlights their environmental persistence and potential for degradation into perfluoroalkyl acids, raising concerns about their toxicological profiles and environmental impact. These compounds, widely used in industrial and commercial applications, undergo microbial degradation, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, known for their persistence and ubiquity in the environment (Liu & Mejia Avendaño, 2013).
Bioaccumulation and Environmental Fate
The bioaccumulation potential of perfluorinated carboxylates and sulfonates, related to compounds like "5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid", has been critically reviewed, revealing that these substances, while persistent, may not accumulate to the same extent as other persistent lipophilic compounds. This research contributes to our understanding of the environmental fate and potential health impacts of these compounds (Conder et al., 2008).
Analytical Methods for Antioxidant Activity
In the field of analytical chemistry, studies on methods for determining antioxidant activity have provided insights into the evaluation of compounds with similar structures to "5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid". These methods, including various spectrophotometric and electrochemical assays, are critical for assessing the antioxidant capacity of complex samples, offering a framework for evaluating the potential therapeutic applications of similar compounds (Munteanu & Apetrei, 2021).
Pharmacological Activities and Molecular Mechanisms
Gallic acid, a compound structurally related to "5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid", has been extensively studied for its anti-inflammatory properties, providing a model for understanding the pharmacological activities and molecular mechanisms of similar compounds. These studies reveal the potential of such compounds in treating inflammation-related diseases, highlighting the importance of understanding their biological activities and therapeutic applications (Bai et al., 2020).
Propiedades
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDZBXHTAXCYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B3372545.png)

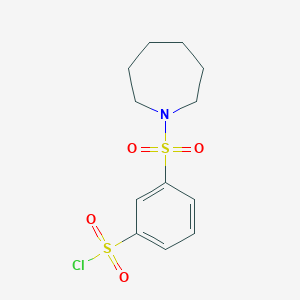
![3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3372572.png)
![2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B3372580.png)
![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)
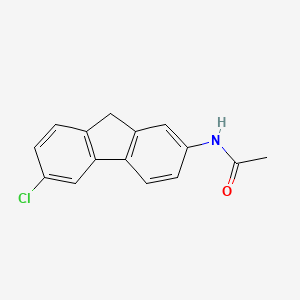
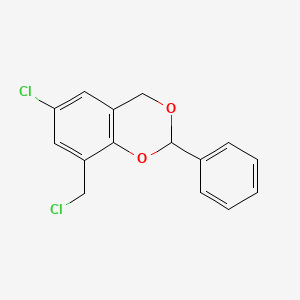
![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)
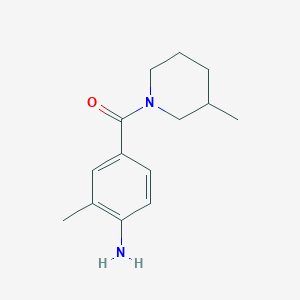
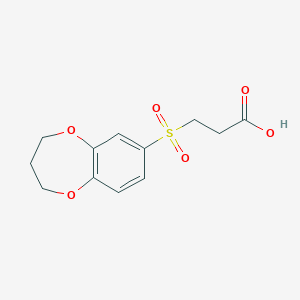
![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)
